molecular formula C21H16N2O2 B12885049 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one CAS No. 81252-70-2

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one

Cat. No.: B12885049
CAS No.: 81252-70-2
M. Wt: 328.4 g/mol
InChI Key: LRVXOBYZXVBSOJ-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with suitable reagents can lead to the formation of the desired isoquinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of isoquinoline derivatives .

Scientific Research Applications

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials .

Properties

CAS No.

81252-70-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2-aminophenyl)-4-hydroxy-3-phenylisoquinolin-1-one

InChI

InChI=1S/C21H16N2O2/c22-17-12-6-7-13-18(17)23-19(14-8-2-1-3-9-14)20(24)15-10-4-5-11-16(15)21(23)25/h1-13,24H,22H2

InChI Key

LRVXOBYZXVBSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4N)O

Origin of Product

United States

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